molecular formula C9H12N2O2 B6459915 2-methyl-6-[(oxetan-2-yl)methoxy]pyrazine CAS No. 2549048-29-3

2-methyl-6-[(oxetan-2-yl)methoxy]pyrazine

Cat. No.: B6459915
CAS No.: 2549048-29-3
M. Wt: 180.20 g/mol
InChI Key: DAUWCJLAEJFQPN-UHFFFAOYSA-N
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Description

2-methyl-6-[(oxetan-2-yl)methoxy]pyrazine is a chemical compound that features a pyrazine ring substituted with a methyl group and an oxetane ring. The presence of the oxetane ring is particularly notable due to its unique chemical properties and reactivity. This compound is of interest in various fields, including medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-[(oxetan-2-yl)methoxy]pyrazine typically involves the formation of the oxetane ring followed by its attachment to the pyrazine ring. One common method involves the use of oxetan-3-one as a starting material, which undergoes a Horner–Wadsworth–Emmons reaction with methyl-2-(dimethoxyphosphoryl)acetate to form methyl (oxetan-3-ylidene)acetate . This intermediate can then be further reacted with appropriate reagents to introduce the pyrazine ring and the methyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and other techniques to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-[(oxetan-2-yl)methoxy]pyrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening reactions of the oxetane ring can lead to the formation of various functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

    2-methylpyrazine: Lacks the oxetane ring, making it less reactive in certain types of chemical reactions.

    6-[(oxetan-2-yl)methoxy]pyrazine: Similar structure but without the methyl group, which can affect its chemical and biological properties.

Uniqueness

The presence of both the oxetane ring and the methyl group in 2-methyl-6-[(oxetan-2-yl)methoxy]pyrazine gives it unique chemical properties, such as increased reactivity in ring-opening reactions and potential for specific biological activities .

Properties

IUPAC Name

2-methyl-6-(oxetan-2-ylmethoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-4-10-5-9(11-7)13-6-8-2-3-12-8/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUWCJLAEJFQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OCC2CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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